Oxazolo[5,4-c]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals
Oxazolo[5,4-c]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on Oxazolo[5,4-c]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazolo[5,4-c]pyridin-2-amine, a unique heterocyclic compound, belongs to the broader class of oxazolopyridines. While specific research on this particular isomer is limited, its structural similarity to other biologically active oxazolopyridine and oxazolopyrimidine derivatives suggests significant potential in medicinal chemistry. This guide provides a comprehensive overview of Oxazolo[5,4-c]pyridin-2-amine, including its identification, postulated properties based on related isomers, a proposed synthetic route, and an exploration of potential biological activities, with a focus on anticancer applications. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the oxazolopyridine scaffold.
Compound Identification and Properties
Table 1: Comparison of Physicochemical Properties of Oxazolopyridine Isomers
| Property | Oxazolo[5,4-c]pyridin-2-amine (Predicted) | Oxazolo[5,4-b]pyridin-2-amine | Oxazolo[4,5-c]pyridin-2-amine | Oxazolo[5,4-d]pyrimidine |
| CAS Number | 1260890-53-6[1] | 118767-91-2[2][3] | 114498-55-4[4] | 21948617 (PubChem CID)[5] |
| Molecular Formula | C₆H₅N₃O | C₆H₅N₃O[2][3] | C₆H₅N₃O[4] | C₅H₃N₃O[5] |
| Molecular Weight | 135.12 g/mol | 135.12 g/mol [2][3] | 135.12 g/mol [4] | 121.10 g/mol [5] |
| Appearance | Solid (Predicted) | Not specified | Not specified | Not specified |
| Solubility | Poorly soluble in water (Predicted) | Not specified | Not specified | Not specified |
| Storage | Store in a cool, dry place, protected from light (Recommended) | 4°C, protect from light[3] | Not specified | Not specified |
Synthesis and Experimental Protocols
While a specific, validated synthetic protocol for Oxazolo[5,4-c]pyridin-2-amine is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related oxazolopyridine and oxazolopyrimidine systems. A common strategy involves the cyclization of an appropriately substituted pyridine precursor.
Proposed Synthetic Pathway
A potential synthetic route to Oxazolo[5,4-c]pyridin-2-amine could start from 4-cyanopyridine, proceed through 3-amino-4-cyanopyridine, followed by conversion to a carbamate or a related intermediate, and finally, cyclization to form the oxazole ring.
Representative Experimental Protocol: Cyclization
The following is a representative, hypothetical protocol for the cyclization step, adapted from general procedures for the synthesis of similar heterocyclic systems.
Objective: To synthesize Oxazolo[5,4-c]pyridin-2-amine from a suitable 3-amino-4-substituted pyridine precursor.
Materials:
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3-Amino-4-cyanopyridine derivative (e.g., a carbamate or urea derivative)
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Anhydrous solvent (e.g., DMF, Dioxane)
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Base (e.g., Sodium hydride, Potassium tert-butoxide) or Acid (e.g., Polyphosphoric acid)
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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The 3-amino-4-cyanopyridine derivative is dissolved in an anhydrous solvent under an inert atmosphere.
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The reaction mixture is cooled in an ice bath.
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A base (if a base-catalyzed cyclization is intended) is added portion-wise, and the mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.
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Alternatively, for an acid-catalyzed cyclization, the precursor is treated with an acid like polyphosphoric acid and heated.
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Upon completion, the reaction is quenched with water or an appropriate quenching agent.
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The product is extracted with a suitable organic solvent.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography or recrystallization to yield Oxazolo[5,4-c]pyridin-2-amine.
Biological Activity and Potential Applications
While there is no specific biological data for Oxazolo[5,4-c]pyridin-2-amine, the broader family of oxazolopyridines and structurally similar oxazolopyrimidines have shown a range of biological activities, most notably as anticancer agents.[6][7][8][9]
Anticancer Activity of Related Compounds
Derivatives of oxazolo[5,4-d]pyrimidine have been extensively studied as potential anticancer agents.[6][7][8][9][10][11][12][13] Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][10][11][12][13][14]
The oxazolo[5,4-d]pyrimidine scaffold is considered a purine analog, where the imidazole ring is replaced by an oxazole ring, allowing it to act as an antimetabolite.[6]
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16][17] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Many small-molecule inhibitors targeting VEGFR-2 have been developed.[15][16][17] Given the activity of related compounds, it is plausible that Oxazolo[5,4-c]pyridin-2-amine or its derivatives could also function as VEGFR-2 inhibitors.
Future Directions
The structural features of Oxazolo[5,4-c]pyridin-2-amine make it an intriguing candidate for further investigation. Future research should focus on:
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Development of a reliable synthetic route: Establishing an efficient and scalable synthesis is the first critical step.
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Characterization of physicochemical properties: Detailed experimental data on solubility, stability, and other properties are needed.
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In vitro biological screening: The compound and its derivatives should be screened against a panel of cancer cell lines and relevant protein kinases, such as VEGFR-2.
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Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives to identify key structural features for optimal activity and selectivity.
Conclusion
Oxazolo[5,4-c]pyridin-2-amine represents an under-explored area of chemical space with significant therapeutic potential, particularly in oncology. While direct experimental data is currently scarce, the information available for structurally related compounds provides a strong rationale for its investigation as a novel scaffold for the design of kinase inhibitors and other targeted therapies. This guide serves as a starting point to stimulate further research into this promising molecule.
References
- 1. oxazolo[5,4-c]pyridin-2-amine | CAS 1260890-53-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. chemscene.com [chemscene.com]
- 4. Oxazolo[4,5-c]pyridin-2-amine | C6H5N3O | CID 14252936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxazolo(5,4-d)pyrimidine | C5H3N3O | CID 21948617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
